Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate
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Overview
Description
Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions but can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as trifluoroacetic acid or hydrochloric acid in methanol, are used for Boc deprotection.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(tert-butoxycarbonylamino)acetate
- Methyl 2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This dual functionality allows for selective reactions at either the amine or hydroxyl group, providing greater versatility in synthetic applications compared to similar compounds .
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate |
InChI |
InChI=1S/C15H21NO5/c1-5-20-12(17)9-10-7-6-8-11(13(10)18)16-14(19)21-15(2,3)4/h6-8,18H,5,9H2,1-4H3,(H,16,19) |
InChI Key |
ZDBYXBOYDHYEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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